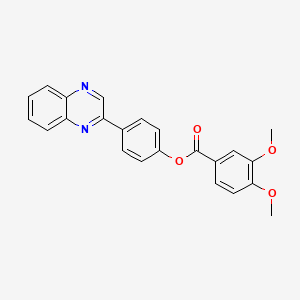![molecular formula C19H16N4O3S B10868544 4-methoxy-N-{[2-(quinolin-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B10868544.png)
4-methoxy-N-{[2-(quinolin-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHOXY-N~1~-{[2-(2-QUINOLYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline moiety, a methoxy group, and a hydrazinocarbonyl linkage, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N~1~-{[2-(2-QUINOLYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the quinoline derivative. The key steps include:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Hydrazinocarbonylation: The quinoline derivative is then reacted with hydrazine to form the hydrazinocarbonyl intermediate.
Thioylation and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N~1~-{[2-(2-QUINOLYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-N~1~-{[2-(2-QUINOLYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the hydrazinocarbonyl group may interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-N- (2- (2- (1-NAPHTHYLMETHYLENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE
- 4-Hydroxy-2-quinolones
Uniqueness
4-METHOXY-N~1~-{[2-(2-QUINOLYLCARBONYL)HYDRAZINO]CARBOTHIOYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16N4O3S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-methoxy-N-[(quinoline-2-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H16N4O3S/c1-26-14-9-6-13(7-10-14)17(24)21-19(27)23-22-18(25)16-11-8-12-4-2-3-5-15(12)20-16/h2-11H,1H3,(H,22,25)(H2,21,23,24,27) |
InChI Key |
NKTAAIZODJZQSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-4-phenylquinolin-2(1H)-one](/img/structure/B10868467.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B10868475.png)
![1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea](/img/structure/B10868477.png)

![methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate](/img/structure/B10868485.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868489.png)
![ethyl 2-[({[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10868490.png)
![2-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10868498.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10868506.png)
![N-(4-acetylphenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B10868509.png)
![N-(4-chlorophenyl)-3-(2-furyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10868533.png)
![[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10868537.png)
![2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B10868539.png)
![1-oxo-N,11-diphenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10868541.png)
